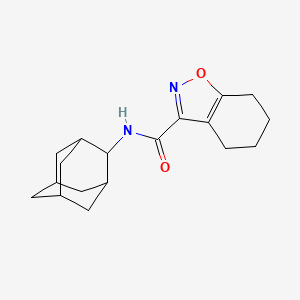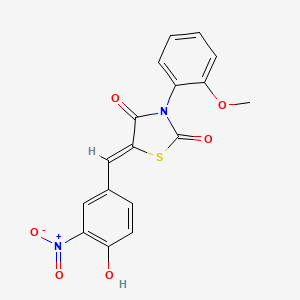![molecular formula C21H23Cl2N3O2S B4599274 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4599274.png)
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23Cl2N3O2S and its molecular weight is 452.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.0888035 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity Studies
Research by Gul et al. (2016) involved the synthesis of new sulfonamide derivatives starting from substituted benzaldehydes. These compounds were evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some showing promising cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).
Anti-Inflammatory and Anticancer Properties
A study by Rathish et al. (2009) synthesized new pyrazoline derivatives bearing benzenesulfonamide and assessed their anti-inflammatory activity in a rat paw edema model. Some compounds exhibited significant activity, comparable to celecoxib, without causing ulcerogenic effects (Rathish et al., 2009).
Antimicrobial Applications
Abbas et al. (2017) synthesized new benzenesulfonamide derivatives with various substituted pyrazole and thiazole rings, demonstrating promising dual antibacterial and antifungal potency, indicating potential as antimicrobial agents (Abbas et al., 2017).
Anticancer and Anti-inflammatory Agents
Bashir et al. (2011) synthesized 2-pyrazoline derivatives bearing benzenesulfonamide moiety and tested them for anticancer and anti-inflammatory actions. Some compounds showed considerable antitumor activities against various tumor cell lines and displayed anti-inflammatory activity without inhibiting COX-2 enzyme activity (Bashir et al., 2011).
Properties
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O2S/c1-12-13(2)15(4)21(16(5)14(12)3)29(27,28)25-19-9-24-26(11-19)10-17-6-7-18(22)8-20(17)23/h6-9,11,25H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQCOFKZIIKVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-ethoxy-4-{[2-(3-methylphenyl)-1-pyrrolidinyl]methyl}phenoxy)acetamide](/img/structure/B4599193.png)
![[2-(allyloxy)phenyl]methylene diacetate](/img/structure/B4599213.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine](/img/structure/B4599232.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4599243.png)
![8-[4-(4-chloro-2-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4599247.png)
![4-ethyl-3-[(4-fluorobenzyl)thio]-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4599254.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4599259.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4599261.png)

![3-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4599293.png)
![5-[(tert-butylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4599297.png)
![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4599301.png)
![4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4599309.png)
